novoimanine

Antibacterial potency Staphylococcus aureus Minimum inhibitory concentration

Novoimanine (also spelled novoimanin) is a polyphenolic antibacterial preparation obtained from the herb Hypericum perforatum L. (St.

Molecular Formula C10H11N3
Molecular Weight 0
CAS No. 11004-82-3
Cat. No. B1170177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenovoimanine
CAS11004-82-3
Synonymsnovoimanine
Molecular FormulaC10H11N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Novoimanine (CAS 11004-82-3): Procurement-Ready Antibacterial Profile for the Hypericum-Derived Russian Preparation


Novoimanine (also spelled novoimanin) is a polyphenolic antibacterial preparation obtained from the herb Hypericum perforatum L. (St. John's Wort) via acetone extraction and activated charcoal treatment, yielding a reddish-yellow viscous mass soluble in organic solvents [1]. It is a multi-component mixture whose major antibiotic principle is the prenylated acylphloroglucinol hyperforin [2], and it has been registered as a Russian drug since 1974 [3]. It was developed alongside its predecessor imanine (imanin) as a topical and systemic anti-staphylococcal agent [4].

Novoimanine vs. Imanine and Hyperforin: Why Bulk St. John's Wort Extracts or Single Molecules Cannot Replace This Specific Preparation


Novoimanine and its closest chemical relative imanine are both derived from H. perforatum, yet their manufacturing processes yield products with distinct antibacterial potency and clinical performance. Sensitivity testing of pyogenic staphylococci isolated from 120 patients demonstrated that novoimanine inhibited bacterial growth at concentrations of 0.1–2 µg/mL, whereas imanine required 1–10 µg/mL—a roughly 5- to 10-fold potency difference [1]. Moreover, pure hyperforin, while possessing excellent anti-MRSA activity (MIC 1.0 µg/mL against methicillin-resistant S. aureus), lacks the broader polyphenolic context that confers novoimanine's multi-target membrane effects and documented synergistic potential with multiple classes of conventional antibiotics [2][3]. These quantitative and qualitative distinctions mean that bulk Hypericum extracts, isolated hyperforin, or the related preparation imanine cannot be assumed to replicate novoimanine's pharmacological behavior.

Novoimanine Comparator Evidence: Quantified Differentiation Across Potency, Synergy, In Vivo Efficacy, and Mechanism of Action


Novoimanine Exhibits 5- to 10-Fold Greater Potency Than Imanine Against Clinical Pyogenic Staphylococci

In a head-to-head sensitivity study using pyogenic staphylococci isolated from 120 patients with suppurative processes, novoimanine demonstrated inhibitory activity at 0.1–2 µg/mL, while the related Hypericum preparation imanine required 1–10 µg/mL to achieve the same effect [1]. The most effective concentration for the largest proportion of clinical strains was 0.4 µg/mL for novoimanine (70.8% of strains) versus 4 µg/mL for imanine (73.3% of strains), indicating approximately 10-fold difference in potency on a per-mass basis [1]. The control strain Staphylococcus aureus 209 showed equal sensitivity to both preparations, suggesting that the potency advantage of novoimanine is most evident against clinical isolates [1].

Antibacterial potency Staphylococcus aureus Minimum inhibitory concentration Hypericum perforatum Imanine comparison

Novoimanine Synergizes with Four Mechanistically Distinct Classes of Conventional Antibiotics Against S. aureus

In combination studies against Staphylococcus aureus 209, ampicillin, kanamycin, fusidic acid, and rifocin each significantly potentiated the antibacterial effect of novoimanine [1]. In contrast, spectinomycin and histone F1 did not enhance novoimanine's activity, suggesting the synergy is specific to certain antibiotic classes and that novoimanine and histone F1 may share a common membrane-targeting mechanism [1]. The study recommended the effective combinations for further clinical investigation [1].

Antibiotic synergy Staphylococcus aureus Ampicillin Kanamycin Fusidic acid Rifocin Combination therapy

Novoimanine Achieves 72.5% Convalescence in an Experimental Staphylococcal Sepsis Model vs. 20% in Untreated Controls

In a murine model of staphylococcal sepsis, intravenous administration of novoimanine at 15 mg/kg body weight for 10 days resulted in convalescence of 72.5% of treated animals, compared to only 20% in the untreated control group—a 3.6-fold improvement in survival outcome [1]. The study further demonstrated that bacterial dissemination to organs was considerably lower in novoimanine-treated animals than in controls [1].

In vivo efficacy Staphylococcal sepsis Animal model Convalescence rate Systemic infection

Novoimanine's Membrane-Active Mechanism Is Distinct from Polycationic Antibacterial Agents: Selective K+ Efflux Without Membrane Lysis

At its bacteriostatic concentration of 0.5 µg/mL, novoimanine induced selective release of potassium ions from Staphylococcus aureus 209P cells without causing release of UV-absorbing compounds or 14C-amino acids, indicating a limited and specific effect on the cytoplasmic membrane [1]. This pattern differs from that of polycationic antibacterial agents, which typically cause more extensive membrane disruption [1]. At higher concentrations (100 µg/mL), novoimanine stimulated ATPase activity by 34% and alkaline phosphatase activity by 37–57%, whereas histones F1 and F3 increased ATPase activity by 6- to 10-fold [1].

Membrane permeability Potassium efflux Mechanism of action Staphylococcus aureus Polycationic agents

Novoimanine and Imanine Both Surpass Sulfanilamide Against S. aureus, but Novoimanine's Reported MIC of 0.1 µg/mL Defines a Potency Benchmark Absent for Imanine

A comprehensive review of Hypericum perforatum antibacterial activity states that both Russian preparations novoimanine and imanine were tested in vivo and in vitro against S. aureus infections and were found more effective than the sulfonamide antibiotic sulfanilamide [1]. Critically, the review cites an MIC value of 0.1 µg/mL specifically for novoimanine, whereas no comparable MIC is reported for imanine in the same context [1]. This positions novoimanine as the more precisely characterized preparation within this comparative framework.

Sulfanilamide comparison Staphylococcus aureus MIC Herbal antibiotic Imanine

Novoimanine Patent Defines Antimicrobial Activity at Extreme Dilutions: 1:2,500,000–1:10,000,000 Against S. aureus 209

The 1966 USSR patent for novoimanine specifies that its antimicrobial activity against Staphylococcus aureus 209 is manifest at dilutions of 1:2,500,000 to 1:10,000,000 [1]. The patent further documents activity against diphtheria bacillus at 1:2,500,000 and gas gangrene pathogens at 1:2,500,000, while noting that the preparation remains stable as a 5% alcoholic solution stored in dark containers for six or more months without loss of antibacterial activity [1]. The known preparation imanine is cited as prior art, with novoimanine distinguished by its different manufacturing process (acetone extraction followed by activated charcoal treatment) and resulting composition [1].

Patent Dilution activity Staphylococcus aureus Antimicrobial spectrum Quality specification

Procurement-Driven Application Scenarios for Novoimanine Based on Verified Comparator Evidence


Topical Anti-Staphylococcal Formulation Development Where Potency Advantage Over Imanine Reduces API Load

Novoimanine's 5- to 10-fold greater potency than imanine against clinical pyogenic staphylococci [1] makes it the preferred active pharmaceutical ingredient (API) for topical ointments, creams, and wound dressings targeting S. aureus infections including suppurative wounds, abscesses, phlegmons, and second- to third-degree burns. Formulators can achieve equivalent or superior antibacterial coverage at lower mass concentrations, potentially reducing raw material costs, minimizing formulation viscosity challenges, and lowering the risk of local irritation. The patent-documented stability of 5% alcoholic solutions for ≥6 months [2] further supports formulation development with defined shelf-life specifications.

Antibiotic Adjuvant Research Leveraging Novoimanine's Demonstrated Synergy with Four Antibiotic Classes

Researchers investigating strategies to overcome antibiotic resistance or reduce conventional antibiotic dosing should prioritize novoimanine based on its documented synergistic enhancement of ampicillin, kanamycin, fusidic acid, and rifocin activity against S. aureus [1]. This breadth of synergy—spanning cell-wall synthesis inhibitors, protein synthesis inhibitors, and RNA polymerase inhibitors—is not documented for imanine or isolated hyperforin in comparable combination studies. Novoimanine is thus the rational choice for in vitro and in vivo combination therapy screening programs aimed at identifying resistance-breaking adjuvant candidates.

In Vivo Antibacterial Efficacy Studies Requiring Validated Systemic Activity Data

Novoimanine is the only Hypericum-derived preparation for which quantitative systemic efficacy data in a staphylococcal sepsis model is publicly available: 72.5% convalescence at 15 mg/kg i.v. over 10 days versus 20% in untreated controls [1]. This evidence supports its selection for preclinical research programs investigating systemic anti-staphylococcal therapies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and translational studies where documented in vivo activity is a prerequisite for compound selection.

Mechanistic Studies of Bacterial Membrane Permeability Using a Non-Lytic, Selective Ion-Leakage Probe

Novoimanine's unique membrane activity profile—selective K+ efflux at 0.5 µg/mL without release of larger intracellular markers [1]—positions it as a valuable tool compound for studying targeted bacterial membrane permeabilization. This mechanism is quantitatively distinct from polycationic agents and histones (ATPase stimulation ~18- to 30-fold lower than histones [1]), making novoimanine suitable for research programs seeking to dissect selective ion-channel effects from gross membrane damage. Procurement of novoimanine for such studies is justified by the availability of quantitative comparator data against polycationic agents that confirm mechanistic differentiation.

Quote Request

Request a Quote for novoimanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.